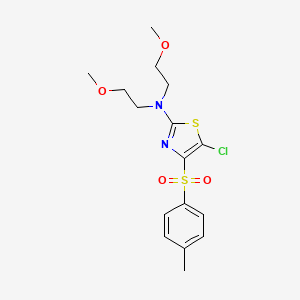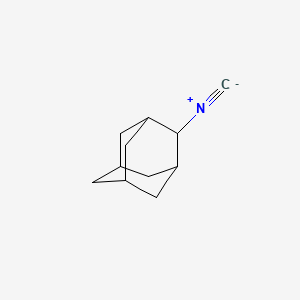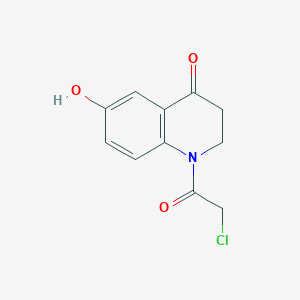![molecular formula C21H24N4O3S B2965674 3-{2-[4-(2,4-dimethylphenyl)piperazin-1-yl]-2-oxoethyl}-2H-1,2,4-benzothiadiazine 1,1-dioxide CAS No. 950370-39-5](/img/structure/B2965674.png)
3-{2-[4-(2,4-dimethylphenyl)piperazin-1-yl]-2-oxoethyl}-2H-1,2,4-benzothiadiazine 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of benzothiadiazine, which is a heterocyclic compound . It also contains a piperazine ring, which is a common feature in many pharmaceuticals .
Chemical Reactions Analysis
The chemical reactions of this compound would depend on its functional groups. Piperazine derivatives, for example, are known to undergo reactions with acids and bases .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, the presence of a piperazine ring could influence its solubility and stability .Aplicaciones Científicas De Investigación
Antihypertensive Activity
Compounds related to 3-{2-[4-(2,4-dimethylphenyl)piperazin-1-yl]-2-oxoethyl}-2H-1,2,4-benzothiadiazine 1,1-dioxide have been studied for their blood pressure-lowering effects. In animal studies, these compounds showed promising results as antihypertensive agents. The most active compound in this series was found to be equipotent to known antihypertensive drugs like Prazosin (Dillard, Yen, Stark, & Pavey, 1980).
Antibacterial and Biofilm Inhibition
Novel derivatives incorporating the 1,2,4-benzothiadiazine structure have shown significant antibacterial efficacy against various bacterial strains, including E. coli, S. aureus, and S. mutans. Some derivatives have also exhibited potent biofilm inhibition, outperforming reference drugs like Ciprofloxacin in tests (Mekky & Sanad, 2020).
Biopharmaceutical Applications
Research has explored the biopharmaceutical applications of substituted 4H-1,4-benzothiazine and piperazine, focusing on their potential as antimicrobial and antioxidant agents. This indicates a broad spectrum of possible therapeutic uses, grounded in the principles of green chemistry (Saroha, Chhavi, & Sharma, 2020).
Synthesis and Chemical Properties
Studies have focused on the synthesis and chemical behavior of benzothiadiazine derivatives. These compounds have been investigated for their various pharmaceutical potentials, including antibacterial activities and thermal behavior, which is crucial for understanding their stability and reactivity (Krzyżak, Szczęśniak-Sięga, & Malinka, 2013).
Antiarrhythmic Potential
Derivatives of 1,2,4-benzothiadiazine have been studied for their potential in treating arrhythmias like atrial fibrillation. These studies suggest an avenue for novel pharmacological treatments in cardiovascular diseases (Hancox & Doggrell, 2010).
Antiproliferative and Anti-HIV Activity
Some derivatives of the 1,2,4-benzothiadiazine structure have been synthesized and tested for their antiproliferative and anti-HIV properties. The compounds showed promising results in inhibiting the growth of various human tumor-derived cell lines, making them potential candidates for cancer treatment and HIV therapy (Al-Soud et al., 2010).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-[4-(2,4-dimethylphenyl)piperazin-1-yl]-2-(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O3S/c1-15-7-8-18(16(2)13-15)24-9-11-25(12-10-24)21(26)14-20-22-17-5-3-4-6-19(17)29(27,28)23-20/h3-8,13H,9-12,14H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKUSJJPCYKZSLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CCN(CC2)C(=O)CC3=NS(=O)(=O)C4=CC=CC=C4N3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Ethyl 5-(3,4-difluorobenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2965591.png)
![N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]thiophene-2-carboxamide](/img/structure/B2965592.png)










![6H,7H,8H,9H-naphtho[1,2-d][1,3]thiazol-2-amine](/img/structure/B2965612.png)
![2-phenyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)ethanesulfonamide](/img/structure/B2965614.png)
